rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis
Description
rac-(1R,3S)-2,2-Dimethyl-3-phenoxycyclobutan-1-ol, cis is a chiral cyclobutane derivative characterized by a strained four-membered ring system substituted with two methyl groups at the 2-position, a phenoxy group at the 3-position, and a hydroxyl group at the 1-position. Its molecular formula is C₁₂H₁₆O₂, with a molecular weight of 192.26 g/mol.
For example, describes the preparation of a related cyclobutanol compound using a tribromocyclopropane precursor and ketone, suggesting similar methodologies might apply .
Properties
CAS No. |
1807896-10-1 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by the introduction of the phenoxy group. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and stereochemistry.
Industry: Used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis exerts its effects involves interactions with specific molecular targets. Its chiral centers allow for selective binding to enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Group Differences
The following table summarizes critical differences between rac-(1R,3S)-2,2-dimethyl-3-phenoxycyclobutan-1-ol, cis and analogous cyclobutane/cycloalkane derivatives:
Functional Group Impact on Properties
Phenoxy Group vs. Fluoromethyl/Amino Groups The phenoxy group in the target compound contributes to π-π stacking interactions, which are absent in fluoromethyl or amino-substituted analogs. This property is critical in drug design for target binding . The amino group in cis-3-amino-2,2-dimethylcyclobutanol hydrochloride improves water solubility when protonated as a hydrochloride salt, whereas the phenoxy group increases hydrophobicity .
Steric Effects of 2,2-Dimethyl Substitution The 2,2-dimethyl substitution in the target compound and cis-3-amino-2,2-dimethylcyclobutanol creates significant steric hindrance, reducing ring flexibility and influencing reaction kinetics. This contrasts with less-substituted analogs like cis-3-(fluoromethyl)cyclobutan-1-ol, which may exhibit greater conformational mobility .
Ester vs. Hydroxyl Functionality
Crystallography and Structural Analysis
highlights the widespread use of SHELX programs (e.g., SHELXL) for small-molecule crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
